molecular formula C10H13B B1210543 1-Bromo-4-tert-butylbenzene CAS No. 3972-65-4

1-Bromo-4-tert-butylbenzene

Cat. No.: B1210543
CAS No.: 3972-65-4
M. Wt: 213.11 g/mol
InChI Key: XHCAGOVGSDHHNP-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylbenzene is an organic compound with the molecular formula C10H13Br. It is a clear, colorless to slightly yellow liquid, known for its use in various organic synthesis processes. The compound is characterized by the presence of a bromine atom attached to a benzene ring, which also bears a tert-butyl group. This structure imparts unique chemical properties to the compound, making it valuable in both research and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-tert-butylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This compound is also used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through its bromine atom, which can participate in substitution reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. It is known that compounds similar to this compound can influence cell function by interacting with cellular membranes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the bromine atom in this compound can participate in free radical reactions, potentially leading to oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can undergo free radical reactions, which can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents, acids, or bases . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential oxidative damage .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects, including skin and eye irritation . The threshold effects and toxicological profile of this compound in animal models are essential for understanding its safety and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to other organic molecules through substitution reactions. The compound interacts with enzymes such as n-butyllithium and tert-butyllithium, which facilitate its transformation into various derivatives . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. The compound can diffuse through cellular membranes and accumulate in lipid-rich areas. It may also interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound can influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles based on targeting signals or post-translational modifications. For example, its lipophilic nature may direct it to the endoplasmic reticulum or lipid droplets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tert-butylbenzene can be synthesized through the bromination of tert-butylbenzene. The process involves adding bromine to tert-butylbenzene in the presence of a catalyst, such as iron powder, at room temperature. The reaction mixture is then heated to 35-40°C and stirred for several hours. After the reaction is complete, the mixture is cooled, filtered, and washed with sodium sulfite solution, sodium hydroxide solution, and water. The product is then dried and distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-tert-butylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 1-Bromo-3,5-di-tert-butylbenzene
  • 1-Bromo-2,4,6-tri-tert-butylbenzene
  • 4-tert-Butylbenzyl bromide

Comparison: 1-Bromo-4-tert-butylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-Bromo-3,5-di-tert-butylbenzene and 1-Bromo-2,4,6-tri-tert-butylbenzene, it has fewer steric hindrances, making it more reactive in certain substitution reactions. Additionally, its tert-butyl group provides steric protection, enhancing its stability compared to simpler bromo-substituted benzenes .

Properties

IUPAC Name

1-bromo-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCAGOVGSDHHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192805
Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-65-4
Record name 1-Bromo-4-tert-butylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Record name 3972-65-4
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Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Record name 1-bromo-4-(1,1-dimethylethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-Bromo-4-tert-butylbenzene in synthetic chemistry?

A1: this compound serves as a valuable reagent in various synthetic transformations. One prominent application is its use in lithium-halogen exchange reactions. For example, reacting this compound with n-butyllithium or tert-butyllithium results in the formation of (4-tert-butylphenyl)lithium. [] This organolithium species is a versatile intermediate for introducing the 4-tert-butylphenyl group into other molecules.

Q2: Can you describe a method for synthesizing 4-Tert-butylphenylboronic acid using this compound as a starting material?

A3: Yes, 4-Tert-butylphenylboronic acid can be synthesized by reacting this compound with trimethyl borate in the presence of magnesium. [, ] This reaction proceeds through the formation of a Grignard reagent intermediate. The reaction conditions, such as the molar ratio of reagents and the temperature, significantly influence the yield of 4-Tert-butylphenylboronic acid.

Q3: What analytical techniques are typically employed to characterize 4-Tert-butylphenylboronic acid?

A4: Mass spectrometry and proton nuclear magnetic resonance (1H NMR) spectroscopy are common techniques used to identify and characterize 4-Tert-butylphenylboronic acid. [] These methods provide information about the molecular weight, structure, and purity of the synthesized compound.

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